Cas no 941870-08-2 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide)

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
- N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
-
- Inchi: 1S/C17H25NO5S/c1-13-6-7-15(21-2)16(10-13)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
- InChI Key: KQDCCUGDDWVLHW-UHFFFAOYSA-N
- SMILES: C1(S(NCC2OC3(CCCCC3)OC2)(=O)=O)=CC(C)=CC=C1OC
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2763-0127-2mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-5μmol |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-15mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-10μmol |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-25mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-75mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-20μmol |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-5mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-50mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2763-0127-4mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide |
941870-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide Related Literature
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide
Recent Advances in the Study of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2)
In recent years, the compound N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on the stereoselective formation of the spirocyclic moiety. Researchers have reported successful synthetic routes that employ catalytic asymmetric methods, resulting in high enantiomeric purity. These advancements are critical for ensuring the reproducibility and scalability of the compound for further pharmacological studies.
From a biological perspective, this sulfonamide derivative has demonstrated notable activity as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. In vitro and in vivo studies have revealed that the compound exhibits selective inhibition of these isoforms, with minimal off-target effects. This selectivity is attributed to the unique spatial arrangement of the spirocyclic group, which enhances binding affinity and specificity. These findings suggest that N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide could serve as a lead compound for the development of novel anticancer therapies.
In addition to its anticancer potential, recent research has explored the compound's efficacy in treating neurological disorders. Preliminary data indicate that it may modulate gamma-aminobutyric acid (GABA) receptors, offering a potential therapeutic avenue for conditions such as epilepsy and anxiety. However, further studies are required to elucidate the precise mechanism of action and to assess the compound's safety profile in preclinical models.
Despite these promising findings, challenges remain in the development of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and to advance the compound into clinical trials.
In conclusion, N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 941870-08-2) represents a promising candidate for drug development, with applications spanning oncology and neurology. Continued research into its synthesis, biological activity, and therapeutic potential will be crucial for translating these findings into clinically viable treatments. The compound's unique structural features and selective inhibitory properties underscore its value as a subject of ongoing investigation in the chemical biology and pharmaceutical sciences.
941870-08-2 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2-methoxy-5-methylbenzene-1-sulfonamide) Related Products
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)




